1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine
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Overview
Description
1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is a complex organic compound that features a benzofuran ring substituted with an ethoxy group and an ethanamine chain linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the benzofuran ring, followed by the introduction of the ethoxy group. The ethanamine chain is then attached through a series of substitution reactions, and finally, the imidazole ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may be used in studies of enzyme interactions or as a ligand in receptor binding assays.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(7-ethoxy-1-benzofuran-2-yl)ethanone: This compound shares the benzofuran and ethoxy groups but lacks the imidazole ring and ethanamine chain.
1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcones: These compounds feature a benzofuran ring with an ethoxy group, but they have different substituents compared to the target compound.
Uniqueness
1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzofuran and imidazole rings, along with the ethanamine chain, allows for a wide range of interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
1-(7-ethoxy-1-benzofuran-2-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-22-15-8-6-7-14-11-16(23-17(14)15)12(2)20-13(3)18-19-9-10-21(18)4/h6-13,20H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOTHHRGYHKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(C)NC(C)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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